Xylazine

Descripción

Propiedades

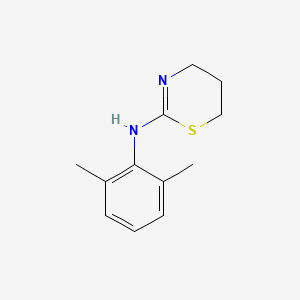

IUPAC Name |

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPICBUSOMSTKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23076-35-9 (mono-hydrochloride) | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040643 | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7361-61-7 | |

| Record name | Xylazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylazine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | xylazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KFG9TP5V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xylazine on Alpha-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of xylazine, a potent alpha-2 adrenergic receptor agonist. The document details the molecular interactions, signaling pathways, and physiological effects of this compound, with a focus on quantitative data and experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's pharmacology.

Introduction to this compound and Alpha-2 Adrenergic Receptors

This compound is a structural analog of clonidine (B47849) and is widely used in veterinary medicine as a sedative, analgesic, and muscle relaxant.[1] Its pharmacological effects are primarily mediated through its agonist activity at alpha-2 adrenergic receptors (α2-ARs).[2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release, blood pressure, and nociception. There are three main subtypes of α2-ARs: α2A, α2B, and α2C.[3] this compound's interaction with these subtypes initiates a cascade of intracellular events that lead to its characteristic physiological effects.

Quantitative Analysis of this compound's Interaction with Alpha-2 Adrenergic Receptors

The affinity (Ki) and potency (EC50) of this compound for the different α2-AR subtypes have been characterized in various studies. While this compound is a potent agonist, it generally exhibits a lower affinity for α2-ARs compared to other agonists like detomidine (B1200515) and medetomidine (B1201911) and does not show significant selectivity among the subtypes.[4][5]

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| α2A-AR | This compound | Affinity (Ki) | ~100-fold lower than medetomidine | Not Specified | [4][5] |

| α2B-AR | This compound | Affinity (Ki) | ~100-fold lower than medetomidine | Not Specified | [4][5] |

| α2C-AR | This compound | Affinity (Ki) | ~100-fold lower than medetomidine | Not Specified | [4][5] |

| α2D-AR* | This compound | Affinity (Ki) | ~100-fold lower than medetomidine | Not Specified | [4][5] |

| ADRA2A | This compound | Affinity | 1590 µM | Human | [1][6] |

| ADRA2B | This compound | Affinity | 1921 µM | Human | [1][6] |

| ADRA2C | This compound | Affinity | Not specified | Human | [1][6] |

| ADRA2A | This compound | EC50 (extrapolated) | Among the lowest with PGR and TRPM8 | Human | [1][6] |

Note: The α2D-AR is the rodent ortholog of the human α2A-AR.

Signaling Pathways Activated by this compound

Upon binding to α2-ARs, this compound stabilizes a conformational state of the receptor that promotes the activation of heterotrimeric Gi/o proteins. This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.[3]

The primary signaling pathways affected by this compound's agonism at α2-ARs are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

-

Activation of G Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon Gi/o activation directly bind to and activate GIRK channels.[3][8] This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

These signaling events, particularly the inhibition of norepinephrine (B1679862) release from presynaptic neurons, are the foundation of this compound's sedative, analgesic, and muscle relaxant properties.[3] The activation of presynaptic α2A and α2C receptors is key to this inhibition.[3] At higher doses, this compound can also act on postsynaptic α2B receptors in vascular smooth muscle, leading to vasoconstriction.[3]

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for α2-ARs.

Materials:

-

Cell membranes expressing the α2-AR subtype of interest (e.g., from transfected cell lines or specific tissues).

-

Radioligand: A high-affinity α2-AR antagonist or agonist with a radioactive label (e.g., [3H]Rauwolscine or [3H]Clonidine).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 1 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

-

96-well plates.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Increasing concentrations of this compound (the competitor).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a non-labeled α2-AR antagonist (e.g., yohimbine).

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. Effect of this compound on heart rate and arterial blood pressure in conscious dogs, as influenced by atropine, 4-aminopyridine, doxapram, and yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of detomidine, medetomidine and this compound for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of the sedation and analgesia induced by this compound on Wistar rats and PC12 cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gmpc-akademie.de [gmpc-akademie.de]

- 7. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

Xylazine's Receptor Footprint: An In-depth Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylazine, a potent sedative, analgesic, and muscle relaxant primarily used in veterinary medicine, has emerged as a significant compound of interest within the scientific and medical communities. Its pharmacological effects are predominantly mediated through its interaction with various neurotransmitter receptors. A thorough understanding of its receptor binding affinity and selectivity profile is crucial for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of novel therapeutic agents or effective countermeasures for its misuse. This technical guide provides a comprehensive overview of this compound's receptor binding characteristics, detailed experimental protocols for its assessment, and visualizations of the associated signaling pathways.

Core Concepts: Receptor Binding and Selectivity

The biological activity of a drug is intimately linked to its ability to bind to specific molecular targets, primarily receptors. Binding affinity , often quantified by the inhibition constant (Kᵢ), represents the strength of the interaction between a ligand (e.g., this compound) and a receptor. A lower Kᵢ value signifies a higher binding affinity. Selectivity refers to a drug's ability to preferentially bind to one receptor subtype over others. A highly selective drug will have significantly different affinities for various receptors, leading to more specific physiological effects and potentially fewer off-target side effects.

This compound's Primary Target: α2-Adrenergic Receptors

This compound's principal mechanism of action is as an agonist at α2-adrenergic receptors.[1] These G-protein coupled receptors (GPCRs) are integral to the regulation of the sympathetic nervous system. This compound's binding to presynaptic α2-receptors inhibits the release of norepinephrine, leading to its characteristic sedative and analgesic effects. While this compound is a potent α2-adrenergic agonist, its selectivity across the different α2-receptor subtypes (α2A, α2B, and α2C) is a key area of investigation. Some studies suggest that other α2-agonists like detomidine (B1200515) and medetomidine (B1201911) exhibit approximately a 100-fold higher affinity for α2-adrenergic receptors compared to this compound.[2][3] Computational network pharmacology analyses have estimated this compound's affinity for α2-adrenergic receptors to be in the micromolar range (1590 to 1921 µM).[1][4][5]

Expanding the Target Profile: Beyond Adrenergic Receptors

Recent research has unveiled a broader receptor interaction profile for this compound, indicating that its pharmacological effects may be more complex than previously understood. Notably, this compound has been shown to interact with other receptor systems, including:

-

Kappa-Opioid Receptors (KOR): this compound acts as a full agonist at KOR with a reported Kᵢ value of 0.47 µM.[6] This interaction may contribute to its analgesic properties and could have implications for its misuse and withdrawal profile.

-

Serotonin (B10506), Dopamine (B1211576), and Sigma Receptors: Studies have indicated that this compound can inhibit radioligand binding by 50% or more at serotonin 7A (5-HT₇A), dopamine D1, sigma 1 (σ₁), and sigma 2 (σ₂) receptors, suggesting potential interactions with these systems.[6] However, specific binding affinity values (Kᵢ) for these receptors are not yet well-defined in the literature.

Quantitative Data on this compound Receptor Binding Affinity

The following table summarizes the available quantitative data on this compound's binding affinity for various receptors. It is important to note that affinity values can vary depending on the experimental conditions and tissues or cell lines used.

| Receptor Target | Receptor Subtype | Ligand | Kᵢ (µM) | Species/Tissue | Reference |

| Adrenergic | α₂ (undifferentiated) | This compound | 1.59 - 1.92 | In silico | [1][4][5] |

| Opioid | Kappa (KOR) | This compound | 0.47 | Not Specified | [6] |

| Other | 5-HT₇A | This compound | >50% inhibition | Not Specified | [6] |

| Other | Dopamine D1 | This compound | >50% inhibition | Not Specified | [6] |

| Other | Sigma 1 (σ₁) | This compound | >50% inhibition | Not Specified | [6] |

| Other | Sigma 2 (σ₂) | This compound | >50% inhibition | Not Specified | [6] |

Note: ">50% inhibition" indicates that this compound displaced more than half of the radioligand at the tested concentration, suggesting significant binding, but a precise Kᵢ value was not determined in the cited study.

Signaling Pathways and Experimental Workflows

The binding of this compound to its primary target, the α2-adrenergic receptor, initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate this signaling pathway and the general workflows for key experimental protocols used to characterize receptor binding and function.

Caption: this compound's α2-adrenergic receptor signaling cascade.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[7][8][9]

Materials:

-

Receptor source: Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates known to express the receptor.

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-clonidine for α2-adrenergic receptors).

-

Test compound: this compound hydrochloride.

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Vacuum filtration manifold.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or near its Kₑ value).

-

A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][11][12][13][14][15]

Materials:

-

Receptor source: Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test compound: this compound hydrochloride.

-

Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Unlabeled GTPγS for determining non-specific binding.

-

Other materials as described for the radioligand binding assay.

Procedure:

-

Membrane and Reagent Preparation: Prepare membranes as described previously. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

GDP (to ensure G-proteins are in the inactive state).

-

A range of concentrations of this compound.

-

For basal binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Add the membrane preparation.

-

-

Initiation and Incubation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells. Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[12]

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Quantification: Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding at each this compound concentration.

-

Plot the stimulated binding (as a percentage of basal binding) against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal stimulation) from the dose-response curve.

-

Forskolin-Stimulated cAMP Accumulation Assay

This assay is used to determine the functional activity of agonists at Gᵢ-coupled receptors, such as the α2-adrenergic receptor, by measuring their ability to inhibit the production of cyclic AMP (cAMP).[16][17][18][19][20]

Materials:

-

Whole cells expressing the Gᵢ-coupled receptor of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test compound: this compound hydrochloride.

-

cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits).

-

Cell culture medium and reagents.

-

96-well or 384-well plates.

Procedure:

-

Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into multi-well plates. Allow the cells to adhere and grow to a suitable confluency.

-

Compound Treatment:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., ELISA reader, HTRF-compatible plate reader).

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for this compound's inhibition of cAMP production.

-

Conclusion

This technical guide provides a detailed overview of the receptor binding affinity and selectivity profile of this compound, with a primary focus on its interaction with α2-adrenergic receptors and emerging evidence of its activity at other receptor systems. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to investigate the pharmacological properties of this compound and similar compounds. A comprehensive understanding of this compound's molecular interactions is paramount for advancing our knowledge of its physiological effects and for the development of targeted therapeutic strategies. Further research is warranted to fully elucidate the binding affinities of this compound at all its potential receptor targets and to explore the functional consequences of these interactions.

References

- 1. gmpc-akademie.de [gmpc-akademie.de]

- 2. Affinity of detomidine, medetomidine and this compound for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Affinity of detomidine, medetomidine and this compound for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Agonist antibody discovery: experimental, computational, and rational engineering approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 19. researchgate.net [researchgate.net]

- 20. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Impact of Xylazine on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylazine, an α2-adrenergic receptor agonist approved for veterinary use, has emerged as a significant adulterant in the illicit drug supply, complicating the opioid crisis. While traditionally understood to decrease norepinephrine (B1679862) release, recent preclinical evidence has unexpectedly revealed that this compound can induce dopamine (B1211576) release in key reward-related brain regions. This guide provides a comprehensive technical overview of the neurochemical effects of this compound on dopamine transmission, summarizing key quantitative findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to inform further research into the neurobiology of this compound and aid in the development of effective therapeutic interventions for this compound-associated substance use disorders.

Introduction

This compound is a potent sedative, analgesic, and muscle relaxant used in veterinary medicine.[1][2] Chemically, it is an analog of clonidine (B47849) and acts as an agonist at α2-adrenergic receptors.[1] Its primary mechanism of action involves the stimulation of these presynaptic autoreceptors, which leads to feedback inhibition and a subsequent reduction in the release of norepinephrine.[1] Contrary to what this mechanism would suggest, recent studies have demonstrated that this compound administration leads to a significant increase in extracellular dopamine levels in the nucleus accumbens (NAc), a critical brain region for reward and motivation.[3][4] This paradoxical effect has profound implications for understanding the abuse potential of this compound, particularly in the context of its co-use with opioids like fentanyl, where it has been shown to have an additive effect on dopamine release.[3]

Quantitative Data on this compound-Induced Dopamine Release

Recent preclinical studies have begun to quantify the effects of this compound on dopamine dynamics. The following table summarizes the key quantitative findings from a pivotal study investigating the impact of this compound, alone and in combination with fentanyl, on dopamine release in the mouse nucleus accumbens.

| Compound(s) | Dose & Route | Key Quantitative Finding | Experimental Model | Measurement Technique | Citation |

| This compound | 5 mg/kg, i.p. | Significantly increased dopamine release, peaking at approximately 50 minutes post-injection. | Mice | Fiber Photometry with GRABDA2M sensor | [3] |

| Fentanyl | 0.5 mg/kg, i.p. | Rapidly increased dopamine release. | Mice | Fiber Photometry with GRABDA2M sensor | [3] |

| This compound + Fentanyl | 5 mg/kg + 0.5 mg/kg, i.p. | Additive effect, significantly increasing dopamine release above fentanyl alone. | Mice | Fiber Photometry with GRABDA2M sensor | [3] |

| Atipamezole (B1667673) + this compound | 2 mg/kg, i.p. (pretreatment) + 5 mg/kg, i.p. | Attenuated the this compound-induced increase in dopamine release. | Mice | Fiber Photometry with GRABDA2M sensor | [3] |

Signaling Pathways

The primary mechanism by which this compound influences dopamine release is through its action on α2-adrenergic receptors. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound's effect on dopamine release.

This pathway illustrates that this compound, as an α2-adrenergic agonist, binds to presynaptic α2-adrenergic receptors, inhibiting the release of norepinephrine. The subsequent increase in dopamine release is thought to be mediated by an indirect, circuit-level mechanism, the specifics of which are still under investigation but may involve the disinhibition of dopaminergic neurons.[3] This proposed mechanism is supported by the finding that pretreatment with the α2-adrenergic receptor antagonist atipamezole attenuates the dopamine-releasing effects of this compound.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the neurochemical effects of this compound on dopamine release.

Fiber Photometry

Fiber photometry is a technique used to measure the fluorescence of genetically encoded sensors in freely moving animals, allowing for the real-time monitoring of neurotransmitter dynamics.

Experimental Workflow:

Caption: Experimental workflow for fiber photometry studies of this compound.

Detailed Methodology:

-

Animal Model: Mice are used as the experimental subjects.[3]

-

Sensor Expression: A genetically encoded dopamine sensor, such as GRABDA2M, is expressed in the nucleus accumbens (NAc) via stereotactic injection of an adeno-associated virus (AAV).[3] The GRABDA2M sensor contains dopamine binding and modified EGFP domains, and its fluorescence intensity is proportional to synaptic dopamine levels.[3]

-

Optical Fiber Implantation: An optical fiber is implanted in the brain, with the tip positioned just above the viral injection site.

-

Pharmacological Intervention: Following a recovery period, animals are administered this compound (e.g., 5 mg/kg, i.p.), fentanyl (e.g., 0.5 mg/kg, i.p.), or a combination of both.[3] In some experiments, an α2-adrenergic receptor antagonist like atipamezole (e.g., 2 mg/kg, i.p.) is administered prior to this compound to confirm the mechanism of action.[3]

-

Data Acquisition and Analysis: Changes in fluorescence are recorded in real-time using a fiber photometry system. These changes are correlated with dopamine release. Locomotor activity is often recorded concurrently to assess the behavioral effects of the drugs.[3]

In Vivo Microdialysis

In vivo microdialysis is a technique for sampling the extracellular fluid of the brain to measure neurotransmitter concentrations.

Experimental Workflow:

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodology:

-

Probe Implantation: A microdialysis probe is stereotactically implanted into the brain region of interest (e.g., the nucleus accumbens).

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters and other molecules in the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the outgoing perfusate (dialysate).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of dopamine.

-

Drug Administration: this compound is administered, either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

-

Post-Drug Sampling and Analysis: Dialysate collection continues after drug administration to monitor changes in dopamine levels over time. The concentration of dopamine in the dialysate samples is typically quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique used to measure rapid changes in the concentration of electroactive neurotransmitters, such as dopamine, with high temporal and spatial resolution.

Experimental Workflow:

Caption: Experimental workflow for fast-scan cyclic voltammetry.

Detailed Methodology:

-

Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region.

-

Electrochemical Detection: A triangular voltage waveform is applied to the electrode at a high scan rate (e.g., 400 V/s). When dopamine is present at the electrode surface, it is oxidized and then reduced, generating a characteristic current that is measured.

-

Evoked Release: Dopamine release can be evoked by electrical stimulation of dopamine neuron pathways (e.g., the medial forebrain bundle).

-

Drug Application: this compound can be administered systemically to observe its effects on both evoked and basal dopamine levels.

-

Data Analysis: The resulting current is plotted against the applied voltage to create a cyclic voltammogram. The shape of the voltammogram is unique to the neurotransmitter being measured, and the magnitude of the current is proportional to its concentration. This allows for the analysis of changes in dopamine release and uptake kinetics.

Other Potential Receptor Interactions

While the primary effects of this compound on dopamine appear to be mediated by the α2-adrenergic system, some research suggests that this compound may also interact with other receptor systems, including:

-

Kappa-Opioid Receptors (KORs): There is evidence that this compound can act as a KOR agonist, which may contribute to its overall pharmacological profile.[5][6]

-

Serotonin Receptors: Some studies have indicated potential interactions with the serotonergic system.[5][7]

-

Dopamine Receptors: One study noted that this compound may have activity at D2 dopamine receptors.[6]

The precise contribution of these other receptor systems to this compound's effects on dopamine release requires further investigation.

Conclusion and Future Directions

The discovery that this compound increases dopamine release in the nucleus accumbens represents a significant shift in our understanding of its neuropharmacology. This effect, mediated through the α2-adrenergic system, likely contributes to its abuse potential and the complex clinical presentations seen in individuals co-using this compound with opioids.

Future research should focus on:

-

Elucidating the specific neural circuits through which α2-adrenergic receptor modulation by this compound leads to increased dopamine release.

-

Investigating the chronic effects of this compound on the dopamine system.

-

Exploring the role of other potential receptor targets in mediating the effects of this compound.

-

Developing novel therapeutic strategies that specifically target the neurochemical effects of this compound to treat associated substance use disorders.

A deeper understanding of the intricate neurochemical effects of this compound is crucial for addressing the public health challenges posed by its increasing presence in the illicit drug supply.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Site Maintenance [deadiversion.usdoj.gov]

- 3. This compound induces dopamine release and augments the effects of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Individual differences in behavioral effects of this compound and opioid-xylazine mixtures in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site Maintenance [deadiversion.usdoj.gov]

The Genesis of a Veterinary Sedative: A Technical History of Xylazine's Original Synthesis

For Immediate Release

This technical guide provides a detailed exploration of the history and original synthesis of Xylazine, a compound that has transitioned from a potential antihypertensive for humans to a widely used veterinary sedative and, more recently, a substance of concern in the illicit drug supply. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational chemistry and pharmacology of this compound.

Historical Overview

This compound was first synthesized in 1962 by researchers at Farbenfabriken Bayer AG (now Bayer AG) in Leverkusen, West Germany.[1] Initially investigated under the internal code Bay Va 1470, the compound was explored for its potential as an antihypertensive agent in humans.[2] However, clinical trials revealed that this compound caused severe central nervous system depression and profound hypotension, leading to the discontinuation of its development for human use.[2]

Recognizing its potent sedative, analgesic, and muscle relaxant properties, Bayer repurposed this compound for veterinary medicine. It was subsequently approved for use in animals, becoming a staple in veterinary practice for sedation and as a component of anesthetic protocols. The original synthesis of this compound was first detailed in patents filed by Bayer AG in the mid-1960s.

Chemical and Pharmacological Properties

-

IUPAC Name: N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

-

Molecular Formula: C₁₂H₁₆N₂S

-

Molecular Weight: 220.33 g/mol

-

Mechanism of Action: this compound is a potent α₂-adrenergic receptor agonist. Its pharmacological effects are primarily due to the stimulation of presynaptic α₂-receptors in the central nervous system, which inhibits the release of norepinephrine (B1679862) and dopamine. This reduction in sympathetic outflow results in sedation, analgesia, and muscle relaxation.

Original Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of N-(2,6-dimethylphenyl)acetamide

-

Reaction: 2,6-dimethylaniline (B139824) is acetylated using acetic anhydride (B1165640).

-

Procedure: To a solution of 2,6-dimethylaniline in a suitable polar solvent such as tetrahydrofuran (B95107) (THF), a molar excess of acetic anhydride is added dropwise. The reaction is exothermic.

-

Work-up: After the addition is complete, the reaction mixture is stirred and then poured into ice water, causing the product to precipitate.

-

Purification: The N-(2,6-dimethylphenyl)acetamide is collected by filtration and purified by recrystallization from ethanol.

Step 2: Synthesis of 2,6-dimethylphenylisothiocyanate

-

Reaction: The N-(2,6-dimethylphenyl)acetamide is converted to the corresponding isothiocyanate.

-

Procedure: The acetamide (B32628) is added to a suspension of sodium hydride in an organic solvent system (the original method likely used a mixture of N,N-dimethylacetamide and benzene). The completion of the formation of the amide anion is indicated by the cessation of hydrogen gas evolution. The mixture is then cooled, and carbon disulfide is added slowly.

-

Work-up: The reaction mixture is poured into water, and the organic phase containing the isothiocyanate is separated.

-

Purification: The 2,6-dimethylphenylisothiocyanate is recovered by distillation of the organic layer.

Step 3: Synthesis of this compound

-

Reaction: 2,6-dimethylphenylisothiocyanate is reacted with 3-amino-1-propanol to form a thiourea (B124793) intermediate, which is then cyclized.

-

Procedure: The 2,6-dimethylphenylisothiocyanate is dissolved in a polar solvent like ether, and 3-amino-1-propanol is added. The mixture is heated to reflux for approximately 30 minutes to form the thiourea derivative.

-

Cyclization: The ether is evaporated, and concentrated hydrochloric acid is added. The mixture is then refluxed for another 30 minutes to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled and treated with water. After filtration, the filtrate is made basic with dilute sodium hydroxide, causing this compound to precipitate. The crude product is collected by filtration, washed with water, and recrystallized from an ethanol-water mixture to yield pure this compound.

Quantitative Data

The following table summarizes the reported yields for the synthesis steps as described in the 1986 patent, which also provides insights into the efficiency of the original methodologies.

| Step | Product | Reported Yield |

| 2: Isothiocyanate Formation (Prior Art) | 2,6-dimethylphenylisothiocyanate | 74-76% |

| 3: this compound Formation and Cyclization | This compound | 80-93% |

Visualizations

Original Synthesis Workflow

References

An In-depth Technical Guide on the Central Nervous System Effects of Xylazine in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylazine, a potent α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. Its primary mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the central nervous system (CNS), which leads to a reduction in the release of norepinephrine (B1679862) and dopamine (B1211576). This action results in a state of CNS depression, characterized by sedation, analgesia, and muscle relaxation. Recent research has also elucidated its activity at other receptor systems, including kappa-opioid receptors, which may contribute to its complex pharmacological profile. This technical guide provides a comprehensive overview of the effects of this compound on the mammalian central nervous system, with a focus on its molecular mechanisms, physiological consequences, and the experimental methodologies used to study these effects. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Mechanism of Action

This compound's principal effects on the central nervous system are mediated through its agonist activity at α2-adrenergic receptors.[1] These G protein-coupled receptors are a critical component of the negative feedback mechanism for norepinephrine release. By binding to and activating presynaptic α2-adrenergic autoreceptors, this compound mimics the action of norepinephrine, thus inhibiting its further release into the synaptic cleft. This reduction in noradrenergic transmission in key brain regions, such as the locus coeruleus, is a primary contributor to the sedative and analgesic effects of this compound.[1]

Beyond its primary target, this compound has been shown to interact with other receptor systems. Notably, it acts as a full agonist at kappa-opioid receptors, which may play a role in its analgesic and sedative properties.[2][3]

Receptor Binding Affinities

The affinity of this compound for its target receptors is a key determinant of its pharmacological activity. The following table summarizes the available quantitative data on the binding affinities of this compound for various receptors. It is important to note that there is some discrepancy in the reported affinities for α2-adrenergic receptors, with some studies suggesting a lower affinity than might be expected for its primary target.

| Receptor Target | Ligand | Species | Tissue/Cell Line | K_i (µM) | Reference(s) |

| Kappa-Opioid Receptor | This compound | Human | Recombinant | 0.47 | [2][3] |

| α2-Adrenergic Receptors | This compound | - | - | 1590-1921* | [4][5] |

*Note: This reported micromolar affinity for α2-adrenergic receptors is considered low for a primary target and may represent an outlier. Another study indicated that the α2-agonists detomidine (B1200515) and medetomidine (B1201911) have approximately 100-fold higher affinity than this compound, though a specific K_i for this compound was not provided.[6]

Signaling Pathways

Activation of α2-adrenergic receptors by this compound initiates a downstream signaling cascade mediated by inhibitory G proteins (Gi/o). This cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to a decrease in the activity of protein kinase A (PKA), which in turn modulates the function of various downstream effector proteins, ultimately leading to a decrease in neuronal excitability.

Effects on Central Nervous System Function

The activation of central α2-adrenergic receptors by this compound leads to a range of physiological and behavioral effects, primarily related to CNS depression.

Sedation and Locomotor Activity

This compound is a potent sedative. Its administration leads to a dose-dependent decrease in locomotor activity in mammals. Studies in rodents have quantified this effect, demonstrating a significant reduction in movement at various doses.

| Species | Dose (mg/kg) | Route | Effect on Locomotor Activity | Reference(s) |

| Mouse | 3 | IP | Significant decrease in distance traveled and ambulatory time. | [7][8] |

| Rat | 0.56 - 3.2 | IP | Significant decrease in locomotor activity. | [9] |

Analgesia

This compound possesses significant analgesic properties, which are mediated by its actions in the spinal cord and brainstem.

| Species | Test | ED₅₀ (mg/kg) | Reference(s) |

| Rat | Drug Discrimination | 0.894 | [9] |

Effects on Neurotransmitter Levels

By inhibiting the release of norepinephrine, this compound alters the neurochemical environment of the brain. Interestingly, recent studies have shown that this compound can also induce dopamine release in the nucleus accumbens, an effect that is dependent on α2-adrenergic signaling.

| Brain Region | Neurotransmitter | Species | Dose (mg/kg) | Route | Effect | Reference(s) |

| Nucleus Accumbens | Dopamine | Mouse | 5 | IP | Significant increase in dopamine release.[10] | [10] |

Electrophysiological Effects

Electroencephalography (EEG) studies in rats have shown that this compound induces a state of unconsciousness characterized by slow-delta oscillations.[11] This pattern is indicative of a deep sedative state.

| Species | Dose (mg/kg) | Route | EEG Effect | Reference(s) |

| Rat | 5 | IV | Domination of EEG pattern by slow-delta oscillations. | [11] |

Cardiovascular and Respiratory Effects

This compound can induce significant changes in cardiovascular and respiratory function. These effects are complex and can include an initial transient hypertension followed by a more sustained hypotension and bradycardia.[1] Respiratory depression is also a notable effect.[12]

| Species | Dose (mg/kg) | Route | Cardiovascular & Respiratory Effects | Reference(s) |

| Rat | - | - | Depressed heart rate and respiratory function.[12] | [12] |

| Sheep | 0.2 (IM) + Ketamine (10 IV) | IM/IV | Decrease in pulse and respiratory rate.[13] | [13] |

Experimental Protocols

The study of this compound's effects on the CNS employs a variety of sophisticated experimental techniques. The following sections provide an overview of the methodologies for some of the key experiments cited.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a ligand (e.g., this compound) for a specific receptor.

Objective: To quantify the binding affinity (K_i) of this compound for a target receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[14] The protein concentration of the membrane preparation is determined.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the target receptor and various concentrations of the unlabeled test compound (this compound).[14]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[14]

-

Quantification: The radioactivity trapped on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[14]

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of this compound on the extracellular concentrations of neurotransmitters like dopamine and norepinephrine.

Methodology:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region of an anesthetized animal.[15]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[15]

-

Sampling: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane into the perfusion fluid. The outgoing fluid (dialysate) is collected in small fractions over time.[16]

-

Drug Administration: this compound is administered to the animal, and dialysate samples continue to be collected.

-

Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is measured using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[16]

-

Data Analysis: The changes in neurotransmitter levels before and after this compound administration are quantified and statistically analyzed.

Electroencephalography (EEG) Recording

EEG recording is used to measure the electrical activity of the brain and can be used to assess the sedative effects of drugs like this compound.

Objective: To characterize the changes in brain wave patterns induced by this compound.

Methodology:

-

Electrode Implantation: Electrodes are surgically implanted onto the surface of the brain (epidural) or into the brain parenchyma of an anesthetized animal.

-

Recovery: The animal is allowed to recover from the surgery.

-

Recording: The animal is placed in a recording chamber, and baseline EEG activity is recorded.

-

Drug Administration: this compound is administered, and EEG recordings are continued.

-

Data Analysis: The EEG signals are amplified, filtered, and digitized. The data are then analyzed to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, beta).

Logical Relationships of this compound's CNS Effects

The administration of this compound initiates a cascade of events, from receptor binding to physiological and behavioral outcomes.

Conclusion

This compound exerts profound effects on the mammalian central nervous system, primarily through its agonist activity at α2-adrenergic receptors. This leads to a state of sedation, analgesia, and muscle relaxation by reducing the release of norepinephrine. Its interaction with kappa-opioid receptors adds another layer of complexity to its pharmacological profile. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuanced effects of this compound and to develop novel therapeutic agents that target the α2-adrenergic system. A thorough understanding of its mechanisms of action and physiological consequences is crucial for both its continued use in veterinary medicine and for addressing its emerging role as a drug of abuse.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound as an emerging new psychoactive substance; focuses on both 5‐HT7 and κ‐opioid receptors' molecular interactions and isosteric replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gmpc-akademie.de [gmpc-akademie.de]

- 5. biorxiv.org [biorxiv.org]

- 6. Affinity of detomidine, medetomidine and this compound for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound is an agonist at kappa opioid receptors and exhibits sex-specific responses to opioid antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Individual differences in behavioral effects of this compound and opioid-xylazine mixtures in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces dopamine release and augments the effects of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacologic Reversal of this compound-Induced Unconsciousness in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. antecscientific.com [antecscientific.com]

The Discovery of Xylazine's Agonism at the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylazine, a sedative, analgesic, and muscle relaxant primarily used in veterinary medicine, has been identified as an emerging adulterant in the illicit drug supply, frequently found in combination with opioids like fentanyl. While its primary mechanism of action has long been attributed to its potent agonism at α2-adrenergic receptors, recent groundbreaking research has unveiled a novel and clinically significant pharmacological characteristic: this compound is a full agonist at the kappa-opioid receptor (KOR). This discovery has profound implications for understanding the pathophysiology of this compound-associated overdoses and for developing effective treatment strategies. This technical guide provides an in-depth analysis of the key experiments, quantitative data, and signaling pathways that led to the characterization of this compound's KOR agonism.

Quantitative Pharmacological Data

The affinity and functional potency of this compound at the kappa-opioid receptor have been quantified through a series of in vitro assays. The key parameters are summarized in the table below, providing a clear comparison of its binding and activation characteristics.

| Parameter | Value | Description | Source |

| Binding Affinity (Ki) | 0.47 µM | The inhibition constant, representing the concentration of this compound required to occupy 50% of the kappa-opioid receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. | [1][2][3] |

| pKi | 6.33 ± 0.02 | The negative logarithm of the Ki value, providing another measure of binding affinity. | [2][3] |

| Functional Potency (EC50) | 1.4 µM | The concentration of this compound that produces 50% of the maximal response in a functional assay measuring G-protein activation. | [2][3] |

| pEC50 | 5.86 | The negative logarithm of the EC50 value, indicating the potency of this compound as a KOR agonist. | [2][3] |

| Agonist Activity | Full Agonist | This compound was found to be a full agonist at the kappa-opioid receptor, capable of producing a maximal response similar to the reference agonist Salvinorin A. | [1][3][4][5] |

Experimental Protocols

The discovery of this compound's agonism at the KOR was the result of a systematic series of experiments employing specialized in vitro assays. The methodologies for these key experiments are detailed below.

Radioligand Competition Binding Assay

This assay was employed to determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.

-

Objective: To measure the ability of this compound to displace a known radiolabeled KOR ligand from the receptor.

-

Principle: This is a competitive binding assay where unlabeled this compound competes with a radiolabeled ligand (³H-U69593, a known KOR agonist) for binding to the kappa-opioid receptor in membrane preparations. The amount of radioligand displaced is proportional to the affinity of this compound for the receptor.

-

Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ³H-U69593 and varying concentrations of unlabeled this compound.

-

Equilibration: The mixture is allowed to incubate to reach binding equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

PRESTO-Tango Functional GPCR Assay

This assay was utilized as a broad screen to identify potential G-protein coupled receptor (GPCR) activation by this compound.

-

Objective: To screen for agonist activity of this compound across a large panel of human GPCRs, including the kappa-opioid receptor.

-

Principle: The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a high-throughput screening platform that measures β-arrestin recruitment to an activated GPCR. The assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor. Upon ligand binding and receptor activation, β-arrestin is recruited, bringing with it a TEV protease. The protease cleaves the transcription factor from the receptor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase). The resulting luminescence is a measure of receptor activation.[2]

-

Protocol Outline:

-

Cell Culture and Transfection: HTLA cells are seeded in 384-well plates and transfected with plasmids encoding the KOR-Tango construct.

-

Compound Addition: this compound at a screening concentration (e.g., 10 µM) is added to the cells.

-

Incubation: The plates are incubated for a minimum of 16 hours to allow for receptor activation, transcription factor cleavage, and reporter gene expression.

-

Luminescence Reading: A luciferase substrate is added to the wells, and luminescence is measured using a plate reader. An increase in luminescence compared to control wells indicates agonist activity.[6]

-

GloSensor™ Gi-Coupled cAMP Functional Assay

This assay was used to confirm and quantify the functional agonism of this compound at the Gi-coupled kappa-opioid receptor.

-

Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to activate the Gi signaling pathway downstream of the KOR.

-

Principle: The kappa-opioid receptor is a Gi-coupled receptor, meaning its activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The GloSensor™ assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. A decrease in intracellular cAMP leads to a change in the luciferase conformation and a measurable decrease in light output. This change in luminescence is directly proportional to the activation of the Gi-coupled receptor.

-

Protocol Outline:

-

Cell Preparation: Cells expressing the kappa-opioid receptor and the GloSensor™ cAMP biosensor are prepared.

-

Reagent Equilibration: The cells are pre-equilibrated with the GloSensor™ cAMP Reagent.[1][7]

-

Compound Treatment: Varying concentrations of this compound are added to the cells.

-

Luminescence Measurement: Luminescence is measured after a short incubation period (typically 15-30 minutes).[1]

-

Data Analysis: A concentration-response curve is generated by plotting the change in luminescence against the this compound concentration, from which the EC50 value is determined.

-

TRUPATH BRET² Assay for G-protein Bias

This assay was performed to determine the preference of this compound-activated KOR for specific G-protein subtypes (G-protein bias).

-

Objective: To investigate which specific inhibitory G-proteins (e.g., Gi1, GoA) are activated by this compound upon binding to the KOR.

-

Principle: The TRUPATH platform utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the interaction between the activated GPCR and specific G-protein subunits. The Gα subunit is tagged with a Renilla luciferase (RLuc8, the BRET donor), and the Gγ subunit is tagged with a green fluorescent protein (GFP2, the BRET acceptor). In the inactive state, the G-protein heterotrimer is intact, and the donor and acceptor are in close proximity, resulting in a high BRET signal. Upon receptor activation by an agonist, the Gα-GDP dissociates from the Gβγ dimer, leading to an increase in the distance between the donor and acceptor and a subsequent decrease in the BRET signal. This change in BRET is measured for different Gα subtypes to determine signaling bias.

-

Protocol Outline:

-

Cell Transfection: HEK293T cells are co-transfected with plasmids encoding the kappa-opioid receptor, a specific Gα-RLuc8 fusion protein (e.g., Gi1-RLuc8), Gβ, and Gγ-GFP2.

-

Cell Plating: Transfected cells are plated into 96-well microplates.

-

Assay: The BRET substrate (e.g., coelenterazine) is added to the cells, followed by the addition of this compound.

-

BRET Measurement: The BRET signal (the ratio of light emitted by the acceptor to the light emitted by the donor) is measured over time using a BRET-enabled plate reader.

-

Data Analysis: A decrease in the BRET signal upon this compound addition indicates G-protein activation. The magnitude and kinetics of this change are analyzed to determine the efficacy and potency of this compound at specific G-protein subtypes.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for the discovery of this compound's KOR agonism.

Caption: KOR Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for KOR Agonism Discovery.

Conclusion and Implications

The identification of this compound as a full agonist at the kappa-opioid receptor represents a paradigm shift in our understanding of its pharmacology.[1][4][5] This finding, supported by robust in vitro data from radioligand binding, functional GPCR, and G-protein bias assays, helps to explain some of the complex clinical manifestations observed in individuals exposed to this compound, such as the potential for naloxone (B1662785) to precipitate withdrawal symptoms.[1][4] For researchers and drug development professionals, this discovery opens new avenues for the development of targeted therapeutics for this compound-related toxicity and withdrawal. Furthermore, it underscores the importance of comprehensive pharmacological profiling of emerging substances of abuse to inform public health responses and clinical management. Future research should focus on the in vivo consequences of this compound's KOR agonism and its interplay with its effects on the α2-adrenergic system.

References

- 1. promega.com [promega.com]

- 2. Luciferase-based GloSensor™ cAMP assay: Temperature optimization and application to cell-based kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 5. GloSensor™ Technology [worldwide.promega.com]

- 6. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 7. promega.com [promega.com]

An In-depth Technical Guide on the Initial Studies of the Sedative and Analgesic Properties of Xylazine

Introduction

Xylazine is a potent α2-adrenergic receptor agonist that is widely utilized in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1][2] Discovered in 1962 by Farbenfabriken Bayer, it was initially investigated as an antihypertensive agent in humans.[1][3] However, due to significant central nervous system depression and severe hypotension, its development for human use was discontinued.[1][4] Subsequently, it was successfully repurposed and marketed for veterinary applications, becoming a staple for chemical restraint and procedural facilitation in a wide range of animal species, including cattle, horses, dogs, and cats.[2][5] This guide provides a detailed overview of the foundational research into this compound's sedative and analgesic effects, focusing on its mechanism of action, pharmacological data from initial studies, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound's pharmacological effects are primarily mediated through its agonistic activity at α2-adrenergic receptors in the central and peripheral nervous systems.[2][3] As a structural analog of clonidine, its lipophilic nature allows it to readily cross the blood-brain barrier.[1][6]

Primary Signaling Pathway: α2-Adrenergic Receptor Agonism

The sedative and analgesic effects of this compound are directly related to central nervous system depression.[1] By binding to presynaptic α2-adrenergic receptors (predominantly the α2A subtype) in the brain and spinal cord, this compound mimics the action of norepinephrine (B1679862) (NE).[7][8] This activation leads to a feedback inhibition mechanism that reduces the release of norepinephrine and dopamine (B1211576) into the synaptic cleft.[2][7] The resulting decrease in sympathetic outflow from the central nervous system produces sedation, analgesia, and muscle relaxation.[3][7][9] The analgesic effect specifically stems from binding to receptors in the substantia gelatinosa and locus coeruleus.[1] At higher doses, this compound can also act on postsynaptic α2B receptors in vascular smooth muscle, causing initial transient hypertension.[7][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Site Maintenance [deadiversion.usdoj.gov]

- 3. This compound | Description, Uses, Abuse, Overdose, & Facts | Britannica [britannica.com]

- 4. Site Maintenance [deadiversion.usdoj.gov]

- 5. This compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The α2A -adrenoceptor subtype plays a key role in the analgesic and sedative effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.virginia.edu [med.virginia.edu]

Unveiling the Toxicological Landscape of Xylazine in Non-Target Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of xylazine in non-target species. This compound, a potent α2-adrenergic agonist, is widely used in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2][3][4] However, its increasing presence as an adulterant in illicit drugs and the potential for environmental exposure has necessitated a deeper understanding of its effects on animals not intended for its use. This document summarizes key toxicological data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development.

Quantitative Toxicological Data

The following tables present a summary of the available quantitative data on the pharmacokinetics and acute toxicity of this compound in various non-target species. These values are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile and the potential for adverse effects.

| Parameter | Dog | Sheep | Horse | Cattle | Rat |

| Route of Administration | IV, IM | IV, IM | IV, IM | IV | - |

| Dosage | - | - | - | - | - |

| Half-life (t½) | Very short | 22 min (IV) | 50 min (IV) | Very short | 1 hour |

| Peak Plasma Concentration (Tmax) | 12-14 min (IM) | 12-14 min (IM) | 12-14 min (IM) | 12-14 min (IM) | - |

| Bioavailability (IM) | 52-90% | 17-73% | 40-48% | - | - |

| Volume of Distribution (Vd) | 1.9-2.5 L/kg | 1.9-2.5 L/kg | 1.9-2.5 L/kg | 1.9-2.5 L/kg | - |

| Reference | [1][5][6][7] | [1][5][6][7] | [1][5][6][7] | [1][5][6][7] | [1] |

| Table 1: Pharmacokinetic Parameters of this compound in Various Non-Target Species. |

| Species | LD50 | Route of Administration | Reference |

| Dog | 47 mg/kg | Intramuscular | |

| Horse | 60-70 mg/kg | Intramuscular | |

| Mice | 157.2 mg/kg | - | [8] |

| Table 2: Acute Toxicity (LD50) of this compound in Select Non-Target Species. |

Note: There is a significant lack of publicly available LD50 data for a wider range of non-target wildlife species. The provided data is based on limited studies. Cattle are known to be particularly sensitive to this compound, requiring approximately one-tenth of the dose used in horses and dogs to achieve the same level of sedation.[7] Ruminants, in general, are 10-20 times more potent than other species.[7][9]

Physiological and Toxicological Effects

This compound's primary mechanism of action is the stimulation of α2-adrenergic receptors in the central nervous system, which leads to a decrease in the release of norepinephrine (B1679862) and dopamine.[2][3] This results in the desired sedative and analgesic effects but also a range of dose-dependent toxicological outcomes in non-target species.

Key Effects:

-

Cardiovascular: Initial transient hypertension followed by a more prolonged period of hypotension and bradycardia.[1][10] High doses can lead to atrioventricular block and other arrhythmias.

-

Respiratory: Respiratory depression is a significant concern, characterized by a decreased respiratory rate and tidal volume.[1][10] This effect is synergistic when combined with opioids like fentanyl.[11]

-

Central Nervous System: Profound sedation, muscle relaxation, and analgesia are the intended effects.[1][2][3] However, overdose can lead to coma and death.[10]

-

Metabolic: this compound can induce transient hyperglycemia by inhibiting insulin (B600854) release through its action on α2A-adrenergic receptors on pancreatic beta cells.[1]

-

Gastrointestinal: this compound can act as an emetic, particularly in cats.[1]

-

Reproductive: Myometrial contractions have been observed in pregnant cattle, suggesting a potential risk for abortion.[1]

Experimental Protocols

Understanding the methodologies used to assess this compound toxicity is crucial for replicating and building upon existing research. Below are detailed protocols for key experiments cited in the literature.

Pharmacokinetic Analysis in Domestic Species

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and intramuscular (IM) administration.

Experimental Workflow:

Methodology Details:

-

Animals: Healthy adult male and female animals of the target species (e.g., beagle dogs, mixed-breed sheep, thoroughbred horses) are typically used.

-

Dosing: A single dose of this compound hydrochloride is administered. The exact dose varies depending on the species and the intended level of sedation.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240 minutes) post-administration.

-

Analytical Technique: An original high-performance liquid chromatographic (HPLC) technique is often employed for the quantification of this compound in plasma.[5] This involves extraction of the drug from the plasma matrix followed by separation and detection using a UV detector.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software.

In Vivo Assessment of Sedative and Analgesic Effects in Rats